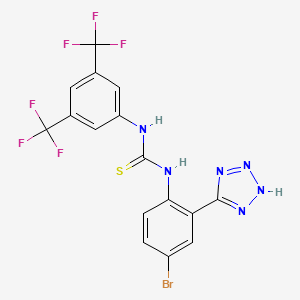

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea

描述

NS 11021, also known as N’-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea, is a synthetic compound that acts as a potent and specific activator of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 channels) . These channels play a crucial role in various physiological processes, including the regulation of neuronal firing rates, smooth muscle contractility, and vascular tone .

准备方法

合成路线和反应条件: NS 11021 的合成涉及在硫光气存在下使 3,5-双(三氟甲基)苯胺与 4-溴-2-(2H-四唑-5-基)苯胺反应以形成硫脲键 。 反应通常在无水条件下进行,需要仔细控制温度和反应时间才能获得高收率和纯度 .

工业生产方法: NS 11021 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器和严格的质量控制措施,以确保最终产品的稠度和纯度 .

化学反应分析

反应类型: NS 11021 主要由于存在反应性官能团(如溴原子和四唑环)而进行取代反应 。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件:

氧化反应: 过氧化氢或高锰酸钾等氧化剂可以在酸性或碱性条件下使用.

还原反应: 在无水条件下使用硼氢化钠或氢化铝锂等还原剂.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,胺的取代反应可以产生各种取代的硫脲,而氧化反应可以生成亚砜或砜 .

科学研究应用

Anticancer Applications

Research has indicated that NS-11021 exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including melanoma and pancreatic duct adenocarcinoma.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of NS-11021 on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| U-937 | 0.78 | Cell cycle arrest at G1 phase |

| A549 | 1.54 | Modulation of apoptotic pathways |

These results indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity, positioning NS-11021 as a promising candidate for further development in cancer therapeutics .

Interaction Studies

NS-11021's binding affinity with various biological targets has been a focal point of research. Preliminary studies suggest that it interacts effectively with potassium channels, specifically increasing the open probability of KCa1.1 channels by altering their gating kinetics. This modulation may have implications for conditions related to ion channel dysfunction.

Synthetic Applications

The synthesis of NS-11021 involves several steps that highlight its versatility in organic chemistry:

Synthesis Steps

- Formation of Thiourea : The initial step typically involves the reaction between appropriate amines and isothiocyanates.

- Substitution Reactions : The compound can undergo various substitution reactions due to the presence of bromine and trifluoromethyl groups.

This synthetic pathway not only contributes to the understanding of thiourea chemistry but also opens avenues for creating derivatives with enhanced properties.

Potential in Drug Development

Given its unique structure and biological activity, NS-11021 has potential applications in drug development beyond oncology. Its ability to modulate ion channels suggests possible uses in cardiovascular diseases and neurological disorders where ion channel regulation is critical.

作用机制

NS 11021 通过与 BK 通道的 α 亚基结合而发挥作用,从而稳定通道的开放构象 。 这种结合使激活的电压依赖性向更超极化的电压移动,从而在较低的膜电位下促进通道的开放 。 该化合物还减缓了通道的失活,延长了其开放状态并增强了钾外流 .

类似化合物:

NS 19504: 另一种对 BK 通道具有类似作用的强效激活剂,对通道门控动力学具有类似的影响.

BMS-191011: 一种 BK 通道激活剂,它还可以调节其他钾通道.

NS 11021 的独特之处: NS 11021 独特之处在于其对 BK 通道的特异性很高,并且能够调节通道活性而不影响其他离子通道(如钠通道或钙通道) 。 这种特异性使其成为研究 BK 通道生理学和开发靶向疗法的宝贵工具 .

相似化合物的比较

NS 19504: Another potent activator of BK channels with similar effects on channel gating kinetics.

BMS-191011: A BK channel activator that also modulates other potassium channels.

Uniqueness of NS 11021: NS 11021 is unique in its high specificity for BK channels and its ability to modulate channel activity without affecting other ion channels such as sodium or calcium channels . This specificity makes it a valuable tool for studying BK channel physiology and for developing targeted therapies .

生物活性

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea, also known as NS11021, is a thiourea derivative notable for its potential biological applications, particularly in the fields of oncology and pharmacology. This compound exhibits significant cytotoxicity against various cancer cell lines and has been studied for its mechanisms of action.

- Molecular Formula : C16H9BrF6N6S

- Molecular Weight : 511.24 g/mol

- CAS Number : 265646-85-3

Research indicates that thiourea derivatives, including NS11021, exert their biological effects primarily through the induction of apoptosis in cancer cells. The compound has been shown to inhibit specific ion channels and interfere with cellular signaling pathways critical for tumor growth and survival.

Cytotoxicity Studies

In vitro studies have demonstrated that NS11021 exhibits potent cytotoxic effects against various cancer cell lines, including:

- Colon Cancer Cells : SW480 and SW620

- Prostate Cancer Cells : PC3

- Leukemia Cells : K562

The half-maximal inhibitory concentration (IC50) values for these cell lines are notably low, indicating strong anti-cancer activity. For instance, some derivatives in related studies showed IC50 values as low as 1.5 µM .

Apoptotic Activity

The compound has been evaluated for its ability to induce apoptosis. Flow cytometry analyses revealed that NS11021 significantly increases both early and late apoptotic cell populations in treated cancer cells. For example:

- In SW480 cells, late apoptosis was observed in up to 97% of the population when treated with certain concentrations .

Comparative Biological Activity

A comparative analysis of NS11021 with other thiourea derivatives shows that it possesses superior cytotoxic properties. The following table summarizes the IC50 values of NS11021 compared to other compounds:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| NS11021 | <10 | Colon (SW480, SW620) |

| 4-CF3 Phenyl Thiourea | 8.9 | Colon (SW620) |

| Doxorubicin | 15 | Various |

| Cisplatin | 20 | Various |

Case Studies

- Study on Apoptosis Induction : A study conducted on human colon cancer cells demonstrated that treatment with NS11021 led to a significant decrease in viable cell counts due to apoptosis induction. The compound was shown to activate caspases, which are critical in the apoptotic pathway .

- Mechanistic Insights : Another research article investigated the mechanisms behind the cytotoxic activity of thiourea derivatives, including NS11021. It was found that these compounds could disrupt cellular processes by inhibiting key signaling pathways associated with cancer cell proliferation .

属性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKAFDIKYQMOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956014-19-0 | |

| Record name | 956014-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。